The compound 1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]-N-[7-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]heptyl]piperidine-4-carboxamide, also referred to as TMX-2164, is a synthetic compound designed primarily as a covalent inhibitor targeting the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor that plays a significant role in lymphoid malignancies. This compound has garnered attention for its potential applications in cancer research and drug development.
TMX-2164 is synthesized through a series of chemical reactions that involve the formation of complex molecular structures. The synthesis and characterization of this compound are documented in various scientific literature and patent filings, highlighting its relevance in pharmaceutical chemistry.
TMX-2164 falls under the category of small molecule inhibitors, specifically designed to interact with proteins involved in cancer pathways. Its structural complexity and specific targeting mechanism classify it as a promising candidate for therapeutic development in oncology.
The synthesis of TMX-2164 involves several key steps:
The industrial production of TMX-2164 mirrors laboratory synthesis but is optimized for larger scale production. Key parameters such as reaction temperature and time are carefully controlled to maximize yield and purity. Purification methods like crystallization and chromatography are typically utilized to isolate the final compound.
TMX-2164 has a complex molecular structure characterized by multiple functional groups that enhance its binding affinity to BCL6. The molecular formula is represented as:
Property | Value |
---|---|
Molecular Formula | C25H24ClFN6O6S |
Molecular Weight | 591.0 g/mol |
IUPAC Name | 3-[[[5-chloro-4-[[8-methoxy... |
InChI Key | VNVCMPVIJOIVJD-UHFFFAOYSA-N |
The structural data indicates significant complexity with various functional groups including methoxy, amino, and carboxamide moieties which contribute to its biological activity.
TMX-2164 undergoes several types of chemical reactions:
Common reagents used in these reactions include sulfonyl fluoride reagents and cyclization agents necessary for constructing the quinoline core. The major product formed from TMX-2164's interaction with BCL6 is a stable covalent complex.
TMX-2164 exerts its pharmacological effects by covalently binding to specific residues within the BCL6 protein. This binding inhibits the function of BCL6, leading to altered transcriptional regulation associated with lymphoid malignancies. The mechanism involves sustained target engagement due to its covalent nature, which distinguishes it from reversible inhibitors.
TMX-2164 exhibits properties typical of small organic molecules including solubility characteristics that facilitate its use in biological systems.
The compound's stability under physiological conditions and its reactivity due to functional groups make it suitable for targeted therapeutic applications. Detailed analyses such as melting point, solubility, and stability studies are essential for understanding its behavior in biological environments.
TMX-2164 has several notable applications:
CAS No.: 57583-54-7
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: